![molecular formula C16H10Cl2N2O2 B2396196 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 477712-30-4](/img/structure/B2396196.png)
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
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Description
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (5-DCPPCA) is a synthetic organic compound that is used in various scientific research applications. It is a versatile compound that has been studied for its potential therapeutic and biological activities, such as its ability to inhibit the growth of certain bacteria and fungi. 5-DCPPCA has been used in the synthesis of various other compounds and has been studied for its potential to modulate various biochemical and physiological processes. In
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. The key step in this process is transmetalation, where boron groups transfer to palladium5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can serve as a boron reagent in SM coupling reactions, leading to the creation of complex molecules with diverse applications .
Antiviral Activity
The synthesis of derivatives based on 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been explored for antiviral purposes. Researchers have modified the compound’s structure to enhance its activity against specific viruses. Investigating its potential as an antiviral agent could yield promising results .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)15-9-14(16(21)22)19-20(15)11-4-2-1-3-5-11/h1-9H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOXSZEALULKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
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